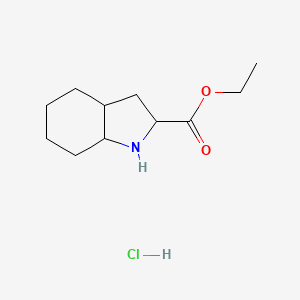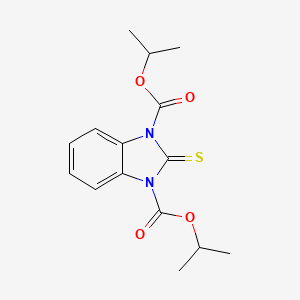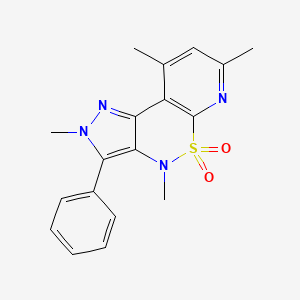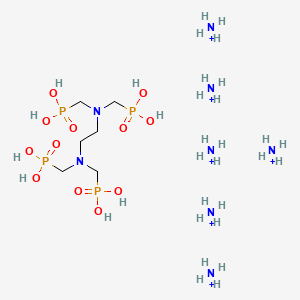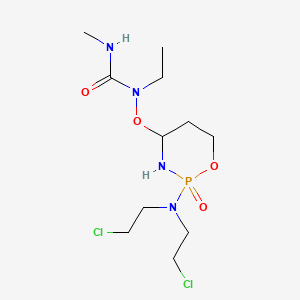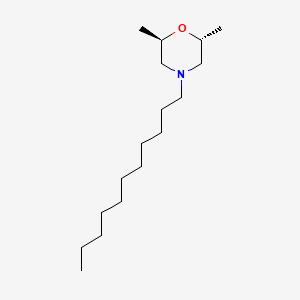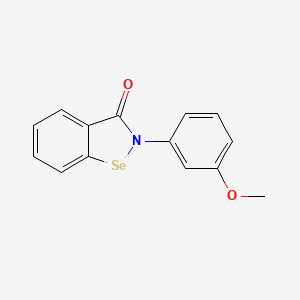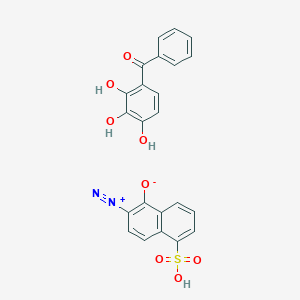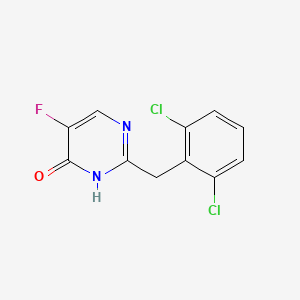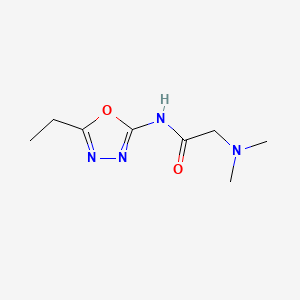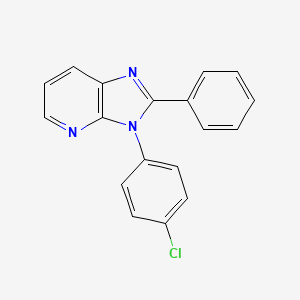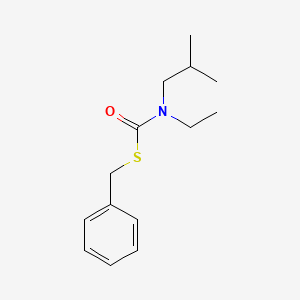
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester is an organic compound with a complex structure It belongs to the class of esters, which are commonly used in various chemical reactions and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester typically involves the esterification of carbamothioic acid with ethyl(2-methylpropyl) alcohol and S-(phenylmethyl) chloride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or hydrochloric acid to increase the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the compound.
化学反応の分析
Types of Reactions
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into alcohols or thiols.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
科学的研究の応用
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including pesticides and herbicides.
作用機序
The mechanism of action of carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester
- Ethyl N,N-diisobutylthiocarbamate
- S-Ethyl bis(2-methylpropyl)carbamothioate
Uniqueness
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester is unique due to its specific ester structure and the presence of both ethyl(2-methylpropyl) and S-(phenylmethyl) groups
特性
CAS番号 |
33717-20-3 |
|---|---|
分子式 |
C14H21NOS |
分子量 |
251.39 g/mol |
IUPAC名 |
S-benzyl N-ethyl-N-(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-4-15(10-12(2)3)14(16)17-11-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChIキー |
SZXZZHZUYMCQJL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(C)C)C(=O)SCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


